Home > Products > Screening Compounds P134534 > 3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one
3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one -

3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one

Catalog Number: EVT-10936479
CAS Number:
Molecular Formula: C17H16N2OS
Molecular Weight: 296.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one is a compound that belongs to the class of quinazolinones, which are known for their diverse biological activities and potential therapeutic applications. This particular compound features a methyl group and a thioether moiety, which contribute to its unique chemical properties and biological interactions. The presence of the quinazolinone core structure is significant as it has been associated with various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Source

Quinazolinones are typically synthesized through various chemical pathways, often involving the condensation of anthranilic acid derivatives with aldehydes or ketones. The specific compound 3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one can be derived from more complex synthetic routes that incorporate both the quinazolinone framework and the thioether group.

Classification

This compound can be classified under:

  • Chemical Class: Quinazolinones
  • Functional Groups: Thioether, Ketone
  • Molecular Formula: C15H16N2OS
  • Molecular Weight: 272.36 g/mol
Synthesis Analysis

Methods

The synthesis of 3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one can be achieved through several methods, primarily focusing on the formation of the quinazolinone structure followed by the introduction of the thioether group.

  1. Condensation Reaction: One common method involves the condensation of 2-amino-3-methylbenzoic acid with an appropriate aldehyde or ketone in the presence of a dehydrating agent. This reaction typically occurs under reflux conditions to promote cyclization and formation of the quinazolinone core.
  2. Thioether Formation: After forming the quinazolinone, the thioether linkage can be introduced by reacting the intermediate with a suitable thiol compound, such as 4-methylbenzyl mercaptan, in a solvent like ethanol or dimethylformamide at elevated temperatures.

Technical Details

The reaction conditions, including temperature, time, and concentration of reactants, play a crucial role in determining the yield and purity of 3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one consists of a quinazolinone ring fused with a thioether substituent. The key features include:

  • Quinazolinone Core: A bicyclic structure containing a benzene ring fused to a pyrimidine ring.
  • Methyl Group: Positioned at the 3rd position of the quinazolinone.
  • Thioether Group: A 4-methylbenzyl group attached via a sulfur atom at the 2nd position.

Data

The compound's three-dimensional conformation can be analyzed using computational methods such as molecular dynamics simulations or X-ray crystallography if available. The bond lengths and angles provide insights into its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Reactions

3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one may undergo various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The sulfur atom in the thioether group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Oxidation: The thioether can be oxidized to sulfoxides or sulfones under appropriate conditions, altering its reactivity profile.
  3. Condensation Reactions: The presence of amino groups in related derivatives allows for condensation reactions that could lead to more complex structures.

Technical Details

The reactivity of this compound can be studied using standard organic chemistry techniques such as thin-layer chromatography for monitoring reactions and high-performance liquid chromatography for purification.

Mechanism of Action

Process

The biological activity of 3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one may involve several mechanisms depending on its target:

  1. Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in cancer progression or inflammation.
  2. Receptor Modulation: The compound could interact with various receptors in cellular signaling pathways, influencing cell proliferation or apoptosis.

Data

In vitro studies can provide data on its efficacy against specific cancer cell lines or microbial strains, helping to elucidate its mechanism of action through dose-response curves and IC50 values.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a solid crystalline form.
  2. Melting Point: The melting point can vary based on purity but is generally within a specific range indicative of quinazolinones.
  3. Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  1. Stability: The stability is contingent upon environmental factors like pH and temperature.
  2. Reactivity: Reacts with strong oxidizing agents; potential for electrophilic aromatic substitution due to electron-rich aromatic rings.

Relevant Data or Analyses

Characterization through spectroscopic methods (e.g., infrared spectroscopy, nuclear magnetic resonance spectroscopy) provides insight into functional groups present and confirms structural integrity post-synthesis.

Applications

Scientific Uses

  1. Pharmaceutical Development: Due to its potential anti-cancer properties, this compound may serve as a lead structure for developing new therapeutic agents targeting specific cancers.
  2. Biological Research: Its unique structure makes it valuable for studying enzyme inhibition mechanisms or receptor interactions within cellular pathways.
  3. Chemical Biology: Utilized in synthesizing other biologically active compounds through further derivatization reactions.
Introduction to Quinazolin-4(3H)-one Scaffolds in Medicinal Chemistry

Historical Development of Quinazolinone-Based Pharmacophores

The quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, with historical roots tracing back to the mid-19th century. The first documented synthesis of a quinazolinone derivative occurred in 1869, when 2-ethoxy-4(3H)-quinazolinone was prepared from anthranilic acid and cyanide in ethanol [3]. This pioneering work established the foundation for subsequent synthetic methodologies, including the Niementowski reaction (1895), which involves condensing anthranilic acid with formamide under elevated temperatures to yield 4(3H)-quinazolinone derivatives [3] [10]. Throughout the 20th century, numerous synthetic refinements emerged, including microwave-assisted Niementowski reactions that improved yields and reduced reaction times, and copper-catalyzed cyclo-condensation techniques that expanded structural diversity [3] [7].

The therapeutic significance of this scaffold became evident with the isolation of natural quinazolinone alkaloids. Notable examples include febrifugine (1949) from Dichroa febrifuga, which demonstrated potent antimalarial properties, and vasicinone (1957) from Adhatoda vasica, exhibiting bronchodilatory effects [7] [10]. These natural products provided critical structural templates for synthetic optimization programs. The late 20th century witnessed the clinical translation of quinazolinone-based drugs, with the United States Food and Drug Administration approving gefitinib (2003) and erlotinib (2004) as epidermal growth factor receptor tyrosine kinase inhibitors for non-small cell lung cancer treatment [2] [4]. These approvals validated the quinazolinone core as a viable platform for targeted cancer therapeutics and stimulated extensive research into structurally modified derivatives.

Table 1: Historical Milestones in Quinazolinone-Based Drug Development

YearDevelopmentSignificance
1869First synthesis of 2-ethoxy-4(3H)-quinazolinoneEstablished foundational synthetic methodology
1949Isolation of febrifugine from Dichroa febrifugaRevealed antimalarial potential of natural quinazolinones
2003FDA approval of gefitinibValidated quinazolinones as targeted kinase inhibitors in oncology
2010sDevelopment of dual EGFR/VEGFR-2 inhibitorsAdvanced multitargeted therapeutic approaches for resistant cancers

Significance of 4(3H)-Quinazolinone Derivatives in Targeted Cancer Therapy

4(3H)-Quinazolinone derivatives have emerged as versatile molecular platforms for designing kinase-directed anticancer agents due to their capacity for targeted protein interactions. These compounds exert therapeutic effects primarily through tyrosine kinase inhibition, particularly targeting the epidermal growth factor receptor and vascular endothelial growth factor receptor-2 signaling pathways, which are hyperactivated in diverse carcinomas [4] [9]. The molecular architecture of quinazolinones enables ATP-competitive binding within kinase domains, disrupting phosphorylation cascades that drive tumor proliferation, angiogenesis, and metastasis [2] [4].

Recent pharmacological evaluations demonstrate exceptional cytotoxicity profiles for strategically substituted derivatives. In systematic screenings against breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines, quinazolin-4(3H)-one hydrazide derivatives exhibited IC₅₀ values as low as 0.14-0.84 μM, representing 4-87-fold greater potency than the reference drug lapatinib (IC₅₀ = 12.11 ± 1.03 μM) [4]. Particularly, derivatives featuring halogen substitutions at the C-6 position demonstrated enhanced activity, attributable to improved membrane permeability and optimized hydrogen-bonding interactions with kinase catalytic domains [4] [9].

Table 2: Cytotoxicity Profiles of Selected 4(3H)-Quinazolinone Derivatives Against Cancer Cell Lines

Compound StructureMCF-7 IC₅₀ (μM)A2780 IC₅₀ (μM)Reference Compound IC₅₀
Quinazolin-4(3H)-one hydrazide (3g)Not reported0.14 ± 0.03Lapatinib: 12.11 ± 1.03
3-Methyl-2-((4-methylbenzyl)thio) derivative2.1Not reportedSorafenib: 5.47-7.26
6-Fluoro-substituted quinazolinone (2b)15.72 ± 0.072.98 ± 0.30Gefitinib: 4.3 (HeLa)

Beyond direct antiproliferative effects, these derivatives display anti-angiogenic properties by suppressing vascular endothelial growth factor receptor-2-mediated signaling. In chick chorioallantoic membrane assays, 3-methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one reduced microvessel density by 62% at 10 μM concentration, comparable to the clinical inhibitor sunitinib [6]. This dual inhibition of proliferative and angiogenic pathways positions quinazolinone derivatives as promising candidates for overcoming therapeutic resistance in advanced malignancies. Their efficacy extends beyond single-target agents by simultaneously addressing tumor cell proliferation and microenvironmental support mechanisms [4] [9].

Structural Classification and Nomenclature of Substituted Quinazolinones

The systematic classification of quinazolin-4(3H)-one derivatives follows standardized chemical nomenclature rules based on the bicyclic benzo[4,5]pyrimido[1,2-a] core structure. The fundamental scaffold consists of a benzene ring fused with a pyrimidin-4-one ring, where positions C-2, C-3, and N-3 represent primary sites for structural diversification [6] [7]. The compound 3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one exemplifies strategic substitution at these positions, with systematic name assignment as follows:

  • Core structure: Quinazolin-4(3H)-one (IUPAC: 3,4-dihydroquinazolin-4-one)
  • N-3 substituent: Methyl group → 3-Methylquinazolin-4(3H)-one
  • C-2 substituent: (4-Methylphenyl)methylsulfanyl group → 2-[(4-Methylphenyl)methylsulfanyl]-3-methylquinazolin-4(3H)-one

This derivative exemplifies three critical structural domains that govern pharmacological activity:

  • N-3 Alkylation: The methyl group at N-3 enhances metabolic stability compared to unsubstituted or bulkier alkyl analogs. Pharmacokinetic studies demonstrate a plasma half-life (t₁/₂) of 3.7 hours for the methyl derivative versus 2.1 hours for ethyl analogs in murine models, attributed to reduced cytochrome P450-mediated oxidation [6] [9].

  • C-2 Thioether Linkage: The sulfur atom at C-2 enables critical hydrogen-bonding interactions with kinase domains. Replacement with oxygen diminishes vascular endothelial growth factor receptor-2 inhibition (IC₅₀ > 20 μM versus 2.1 μM for the thioether), confirming sulfur's role in coordinating with cysteine residues (e.g., Cys917 in vascular endothelial growth factor receptor-2) [6] [9].

  • Hydrophobic Aromatic Cap: The 4-methylbenzyl moiety occupies allosteric hydrophobic pockets in kinase domains. Structure-activity relationship studies reveal that para-methyl substitution optimizes hydrophobic interactions while maintaining favorable steric occupancy [6] [9].

Table 3: Structural Domains and Functional Impacts in 3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one

Structural DomainChemical FeaturePharmacological Impact
N-3 PositionMethyl groupEnhanced metabolic stability (t₁/₂ = 3.7 h); prevents undesired glucuronidation
C-2 PositionThioether bridge (-S-CH₂-)Coordinates with kinase cysteine residues; essential for ATP-competitive binding
C-2' Position4-Methylbenzyl aromatic systemOccupies hydrophobic back pocket; para-methyl optimizes steric and electronic interactions

Structure-activity relationship analyses further demonstrate that modifications at these positions significantly influence target selectivity and potency. For instance, halogenation at the benzyl para-position enhances epidermal growth factor receptor affinity, while elongation of the thioalkyl chain improves vascular endothelial growth factor receptor-2 inhibition [9]. These systematic structural classifications provide a rational framework for designing next-generation quinazolinone derivatives with optimized kinase inhibitory profiles and drug-like properties.

Properties

Product Name

3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one

IUPAC Name

3-methyl-2-[(4-methylphenyl)methylsulfanyl]quinazolin-4-one

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C17H16N2OS/c1-12-7-9-13(10-8-12)11-21-17-18-15-6-4-3-5-14(15)16(20)19(17)2/h3-10H,11H2,1-2H3

InChI Key

LCYNQMSGRBEIHC-UHFFFAOYSA-N

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.